molecular formula C9H9ClZn B3142633 Chlorozinc(1+);prop-1-enylbenzene CAS No. 509148-34-9

Chlorozinc(1+);prop-1-enylbenzene

Cat. No.: B3142633
CAS No.: 509148-34-9
M. Wt: 218 g/mol
InChI Key: MAZRVNQFASOOST-UHFFFAOYSA-M
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Description

Chlorozinc(1+);prop-1-enylbenzene is an organometallic compound that combines a zinc ion with a prop-1-enylbenzene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorozinc(1+);prop-1-enylbenzene typically involves the reaction of zinc chloride with prop-1-enylbenzene under controlled conditions. One common method is the direct reaction of zinc chloride with prop-1-enylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the complete conversion of reactants and the stability of the product.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);prop-1-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides and other by-products.

    Reduction: It can be reduced to form zinc metal and prop-1-enylbenzene.

    Substitution: The prop-1-enylbenzene ligand can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents.

Major Products Formed

    Oxidation: Zinc oxides and various organic by-products.

    Reduction: Zinc metal and prop-1-enylbenzene.

    Substitution: New organozinc compounds with different ligands.

Scientific Research Applications

Chlorozinc(1+);prop-1-enylbenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Chlorozinc(1+);prop-1-enylbenzene involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The prop-1-enylbenzene ligand can also participate in reactions through its double bond, allowing for further functionalization and modification.

Comparison with Similar Compounds

Similar Compounds

    Allylzinc(1+);benzene: Similar in structure but with an allyl group instead of a prop-1-enyl group.

    Chlorozinc(1+);phenyl: Contains a phenyl group instead of a prop-1-enyl group.

    Prop-1-enylzinc(1+);chloride: Similar but with the positions of the zinc and chloride ions reversed.

Uniqueness

Chlorozinc(1+);prop-1-enylbenzene is unique due to the presence of both a zinc ion and a prop-1-enylbenzene ligand. This combination allows for a wide range of chemical reactivity and potential applications. The prop-1-enyl group provides additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

chlorozinc(1+);prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRVNQFASOOST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CC1=CC=CC=C1.Cl[Zn+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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